7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and is further modified with fluorine and trifluoromethyl groups, enhancing its chemical stability and biological interactions.
Preparation Methods
The synthesis of 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and β-diketones.
Introduction of the fluorophenyl group: This step usually involves nucleophilic aromatic substitution reactions.
Addition of the ethylpiperazine moiety: This can be done through nucleophilic substitution or reductive amination reactions.
Incorporation of the trifluoromethyl group: This is often achieved using trifluoromethylation reagents under radical or nucleophilic conditions.
Industrial production methods may involve optimizing these steps to improve yield and reduce costs, often using continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrazolo[1,5-a]pyrimidine ring or other functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antiviral agent, owing to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5-(4-fluorophenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: This compound shares the pyrazolo[1,5-a]pyrimidine core and fluorophenyl group but differs in the substituents attached to the core.
2-(4-ethylpiperazin-1-yl)-4-(2-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine: This compound has a similar piperazine and fluorophenyl structure but features a different core ring system.
The uniqueness of 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F4N5/c1-3-27-8-10-28(11-9-27)16-12-13(2)25-19-17(14-4-6-15(21)7-5-14)18(20(22,23)24)26-29(16)19/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSITYIOPDWISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F4N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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